molecular formula C3H3N3OS B14117420 N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine

N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine

Cat. No.: B14117420
M. Wt: 129.14 g/mol
InChI Key: CYZQLYOMDSQPDQ-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-4-carboxaldehyde,oxime(9CI) is a heterocyclic compound that contains sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Thiadiazole-4-carboxaldehyde,oxime(9CI) can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is typically carried out under reflux conditions and results in the formation of the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of 1,2,3-Thiadiazole-4-carboxaldehyde,oxime(9CI) often involves the use of polyphosphoric acid, phosphorus oxychloride, sulfuric acid, hydrochloric acid, and carbon disulfide as catalysts. These methods can be performed using conventional heating or microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-4-carboxaldehyde,oxime(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 1,2,3-Thiadiazole-4-carboxaldehyde,oxime(9CI) involves its ability to interact with biological targets due to its mesoionic nature. This allows the compound to cross cellular membranes and interact strongly with proteins and enzymes. For example, its inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

Uniqueness

1,2,3-Thiadiazole-4-carboxaldehyde,oxime(9CI) is unique due to its specific substitution pattern and the presence of the oxime functional group. This gives it distinct chemical reactivity and biological activity compared to other thiadiazole isomers .

Properties

IUPAC Name

N-(thiadiazol-4-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZQLYOMDSQPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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